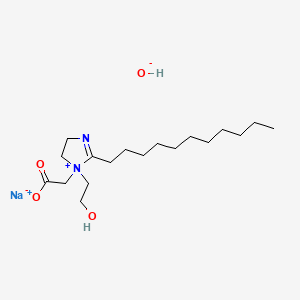

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

CAS No.: 26837-33-2

Cat. No.: VC2121656

Molecular Formula: C18H35N2NaO4

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26837-33-2 |

|---|---|

| Molecular Formula | C18H35N2NaO4 |

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |

| Standard InChI | InChI=1S/C18H34N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;;/h21H,2-16H2,1H3;;1H2/q;+1;/p-1 |

| Standard InChI Key | GOJYXPWOUJYXJC-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |

| Canonical SMILES | CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |

Introduction

Structure and Chemical Properties

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide features a dihydroimidazolium core with several important functional groups. The compound's structure includes a carboxymethyl group and a hydroxyethyl group attached to nitrogen atoms in the imidazolium ring, along with an undecyl (C11H23) chain at the C2 position. This configuration establishes its amphiphilic character, with the hydrophilic carboxymethyl and hydroxyethyl groups balanced against the hydrophobic undecyl chain.

The compound shares structural similarities with other imidazolium derivatives that have different alkyl chain lengths. For instance, the 2-heptyl variant (CAS: 13039-35-5) has a molecular weight of 310.36 g/mol and formula C14H27N2NaO4 . Similarly, the 2-nonyl variant (CAS: 14350-94-8) has a molecular weight of 357.44 g/mol and formula C16H34N2NaO5+ . Following this pattern, the 2-undecyl variant would have a higher molecular weight due to the additional carbon atoms in its alkyl chain.

Physical Properties

The physical properties of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide are influenced by its ionic character and amphiphilic nature. While specific data for this compound is limited, comparisons with similar imidazolium compounds suggest it likely exists as a solid at room temperature with moderate to high water solubility due to its ionic character.

Spectroscopic Identification

Identification of this compound can be achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly valuable. In 1H NMR analysis, the compound would exhibit characteristic signals for the imidazolium ring, the undecyl chain, and the functional groups attached to the nitrogen atoms .

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide typically involves a multi-step process. Based on synthetic methods for similar compounds, the preparation would likely involve:

-

Formation of the dihydroimidazole core structure

-

Introduction of the undecyl chain at the C2 position

-

N-functionalization with hydroxyethyl and carboxymethyl groups

-

Neutralization with sodium hydroxide to form the final product

These reactions generally require controlled conditions including specific temperatures, catalysts, and inert atmospheres to ensure proper formation of the desired product.

Industrial Production Considerations

On an industrial scale, the production of this compound would necessitate specialized equipment to maintain reaction parameters and ensure product purity. The process would likely employ continuous flow systems rather than batch reactions to improve efficiency and consistency. Quality control measures would be essential to verify the identity and purity of the final product.

Chemical Reactivity

Stability Characteristics

Imidazolium compounds generally demonstrate interesting stability properties, particularly in alkaline environments. Research on similar imidazolium cations has shown that structural modifications can significantly enhance alkaline stability. For instance, introducing substituents at the C4 and C5 positions of the imidazolium ring can substantially increase stability in highly alkaline conditions .

In the case of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide, the dihydro nature of the imidazolium ring (saturation at C4-C5 positions) would likely contribute to its stability. Additionally, the presence of the undecyl chain at the C2 position could further enhance stability by blocking nucleophilic attack at this position.

Common Reactions

The compound can participate in various reactions, primarily involving:

-

Oxidation-reduction processes

-

Acid-base interactions

-

Nucleophilic substitution reactions

-

Complex formation with metal ions

Table 1: Potential Reaction Pathways for Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

| Reaction Type | Reagents | Conditions | Potential Products |

|---|---|---|---|

| Oxidation | KMnO4, H2O2 | Aqueous, room temperature | Oxidized derivatives at the hydroxyethyl group |

| Reduction | NaBH4, LiAlH4 | Organic solvent, 0-25°C | Reduced carboxyl group derivatives |

| Nucleophilic Substitution | Various nucleophiles | Varied depending on nucleophile | Derivatives with substituted functional groups |

| Acid-Base | Acids (HCl, H2SO4) | Aqueous solution | Protonated forms |

Degradation Pathways

Alternative degradation mechanisms might include:

-

SN2 reactions at the nitrogen substituents

-

Deprotonation of substituent hydrogens followed by rearrangement

-

Oxidative degradation of the hydroxyethyl group

Applications in Scientific Research

Pharmaceutical Applications

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide has significant potential in pharmaceutical applications, primarily due to its surfactant properties. These properties can be utilized to:

-

Improve the solubility of poorly water-soluble drugs

-

Enhance drug delivery systems through emulsification

-

Stabilize pharmaceutical formulations

-

Act as a penetration enhancer for topical formulations

For example, similar amphiphilic compounds have been shown to enhance the bioavailability of poorly soluble anti-inflammatory drugs by improving their solubility and absorption rates.

Cosmetic Applications

In cosmetic formulations, this compound can serve multiple functions:

Table 2: Potential Cosmetic Applications of Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

| Cosmetic Product | Function | Benefit |

|---|---|---|

| Facial Creams | Emulsifier | Enhances texture and stability of oil-water emulsions |

| Hair Conditioners | Conditioning Agent | Improves hair softness and manageability |

| Sunscreen Formulations | Stabilizer | Maintains efficacy of active ingredients |

| Cleansers | Surfactant | Provides gentle cleansing properties |

| Moisturizers | Humectant Booster | Enhances moisture retention capabilities |

The long undecyl chain provides increased hydrophobicity compared to shorter-chain variants, potentially making it more effective in certain formulations requiring stronger oil-phase interaction.

Industrial Cleaning Applications

The amphiphilic structure makes this compound valuable in industrial cleaning formulations, where it can:

-

Facilitate the removal of oily and organic contaminants

-

Improve wetting of surfaces

-

Enhance the performance of cleaning solutions in hard water

-

Provide emulsification of oils and greases

In oil extraction processes and equipment cleaning applications, formulations containing such amphiphilic compounds have demonstrated superior cleaning efficiency compared to conventional detergents.

Environmental Applications

Research suggests potential applications in environmental remediation, particularly in:

-

Soil bioremediation processes to enhance the bioavailability of hydrophobic pollutants

-

Wastewater treatment for emulsification of oils and organic contaminants

-

Environmental cleanup of oil spills

Table 3: Environmental Applications and Mechanisms

| Application | Mechanism | Potential Impact |

|---|---|---|

| Soil Remediation | Enhances pollutant solubility | Increases degradation rates of contaminants |

| Wastewater Treatment | Emulsifies oils and organic matter | Improves separation processes |

| Oil Spill Management | Forms stable emulsions with oil | Facilitates cleanup operations |

| Heavy Metal Removal | Chelation and complex formation | Enhances removal of metal contaminants |

Mechanism of Action

Surface Activity

The mechanism by which Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide functions primarily involves its surface-active properties. Its amphiphilic structure allows it to:

-

Reduce surface tension at interfaces

-

Form micelles in aqueous solutions above its critical micelle concentration

-

Stabilize emulsions through interfacial film formation

-

Solubilize hydrophobic materials in aqueous environments

Molecular Interactions

At the molecular level, the compound interacts with various substrates through:

-

Ionic interactions via its charged imidazolium center and carboxylate group

-

Hydrogen bonding through the hydroxyethyl group

-

Hydrophobic interactions via the undecyl chain

-

Complex formation with metal ions through the carboxylate functionality

These multiple interaction mechanisms contribute to its versatility in various applications.

Comparison with Similar Compounds

Related Imidazolium Compounds

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide belongs to a family of related compounds with varying alkyl chain lengths at the C2 position. The search results provide information on two related compounds:

-

The 2-heptyl variant (C14H27N2NaO4, CAS: 13039-35-5) with a 7-carbon chain

-

The 2-nonyl variant (C16H34N2NaO5+, CAS: 14350-94-8) with a 9-carbon chain

Table 4: Comparison of Related Imidazolium Compounds

| Compound | Alkyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| 2-Heptyl variant | C7 (heptyl) | C14H27N2NaO4 | 310.36 | Moderate hydrophobicity |

| 2-Nonyl variant | C9 (nonyl) | C16H34N2NaO5+ | 357.44 | Enhanced hydrophobicity |

| 2-Undecyl variant | C11 (undecyl) | C18H38N2NaO5+ (estimated) | ~385.5 (estimated) | Highest hydrophobicity |

The increased chain length from heptyl to nonyl to undecyl progressively enhances the hydrophobic character of these compounds, potentially affecting their performance in applications where oil-water interactions are important.

Other Surfactant Classes

Compared to other surfactant classes, Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide offers several distinctive features:

-

The imidazolium ring provides a stable, charged center that differs from conventional quaternary ammonium surfactants

-

The combination of carboxylate and hydroxyl functionalities offers multiple interaction possibilities

-

The dihydroimidazolium structure may provide enhanced stability compared to fully unsaturated imidazolium compounds

Table 5: Comparison with Other Surfactant Classes

| Surfactant Class | Examples | Advantages of Imidazolium | Limitations of Imidazolium |

|---|---|---|---|

| Anionic | Sodium dodecyl sulfate | Better stability in hard water; Milder to skin | Generally higher cost |

| Cationic | Cetyltrimethylammonium bromide | Comparable antimicrobial properties; Better biodegradability | May have more complex synthesis |

| Nonionic | Polysorbates | Combines both ionic and hydrogen bonding interactions | Less effective in some cleaning applications |

| Zwitterionic | Cocamidopropyl betaine | Similar mildness; Enhanced stability | More specialized applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume